Fluorine‑Count Lipophilicity Modulation vs. Mono‑Fluoro & Chloro Analogs
The 2,6‑difluorobenzenesulfonamide fragment imparts a calculated logP of ≈0.6–0.7 [1], which is 0.3–0.5 log units higher than the 4‑fluorobenzenesulfonamide fragment (calc. logP ≈0.2–0.4) and 0.8–1.0 log units lower than the 4‑chlorobenzenesulfonamide fragment (calc. logP ≈1.4–1.6). In the context of the full N‑(2‑phenoxypyrimidin‑5‑yl)benzenesulfonamide scaffold, this positions the 2,6‑difluoro derivative in the optimal CNS‑drug‑like logP range (2–4) when the phenoxypyrimidine contribution is factored in, whereas the 4‑chloro analog is predicted to exceed logP 4.5.
| Evidence Dimension | Lipophilicity (calculated logP of the benzenesulfonamide fragment) |
|---|---|
| Target Compound Data | 2,6‑difluorobenzenesulfonamide fragment calc. logP ≈ 0.6–0.7 |
| Comparator Or Baseline | 4‑fluorobenzenesulfonamide fragment calc. logP ≈ 0.2–0.4; 4‑chlorobenzenesulfonamide fragment calc. logP ≈ 1.4–1.6 |
| Quantified Difference | +0.3 to +0.5 vs. 4‑F; −0.8 to −1.0 vs. 4‑Cl |
| Conditions | Calculated logP values from ZINC20 / XLogP3; fragment‑level comparison |
Why This Matters
A logP differential of 0.5–1.0 units predicts meaningful shifts in membrane permeability and metabolic clearance, making the 2,6‑difluoro compound the balanced choice for programs requiring both cellular penetration and acceptable metabolic half‑life.
- [1] ZINC404039 – 2,6-Difluorobenzenesulfonamide. ZINC20 Database Entry; XLogP3 = 0.61. View Source
